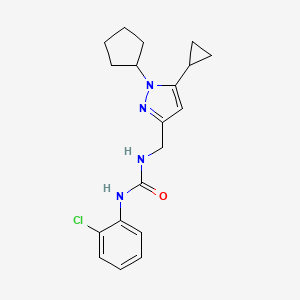

![molecular formula C22H20FN5O2 B2407800 N-シクロヘキシル-3-(2-フルオロフェニル)-5-オキソ-4,5-ジヒドロ-[1,2,3]トリアゾロ[1,5-a]キナゾリン-8-カルボキサミド CAS No. 1031649-48-5](/img/structure/B2407800.png)

N-シクロヘキシル-3-(2-フルオロフェニル)-5-オキソ-4,5-ジヒドロ-[1,2,3]トリアゾロ[1,5-a]キナゾリン-8-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

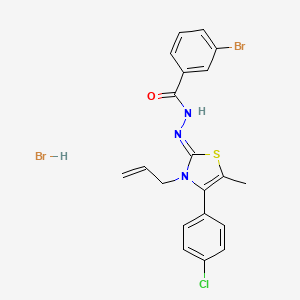

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌用途

[1,2,3]-トリアゾロ[1,5-a]キノキサリン-4(5H)-オン骨格とその類似体は、抗菌評価において有望な結果を示しています。これらの化合物は、異なる細菌種(2つのS. aureus株、3つのP. aeruginosa株、K. pneumonia)、および2つの真菌C. albicans株で試験されており、S. 表皮ブドウ球菌バイオフィルム形成 に対する活性の評価も行われています。

抗HIV用途

トリアゾロキノキサリン骨格は、抗HIV剤などの新規な生物学的に関連する化合物の設計および合成に使用されてきました .

抗トリパノソーマ用途

トリアゾロキノキサリン骨格を持つ化合物は、抗トリパノソーマ剤としても使用されてきました .

抗アレルギー用途

トリアゾロキノキサリン骨格は、抗アレルギー剤の設計および合成に使用されてきました .

心臓血管用途

トリアゾロキノキサリン骨格を持つ化合物は、心臓血管治療に使用されてきました .

抗リーシュマニア用途

トリアゾロキノキサリン骨格は、抗リーシュマニア剤の設計および合成に使用されてきました .

化学療法用途

トリアゾロキノキサリン骨格を持つ化合物は、化学療法剤として使用されてきました .

抗真菌用途

トリアゾロキノキサリン骨格は、抗真菌剤の設計および合成に使用されてきました .

これらの用途は、さまざまな科学研究分野における「N-シクロヘキシル-3-(2-フルオロフェニル)-5-オキソ-4,5-ジヒドロ-[1,2,3]トリアゾロ[1,5-a]キナゾリン-8-カルボキサミド」化合物の多用途性と可能性を強調しています。 ただし、これらの化合物の医薬品化学的用途は、中央コアの直接的な生成を可能にしつつ、創薬の目的で広範な修飾活性を可能にする合成プロトコルが不足しているため、しばしば制限されています .

作用機序

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound has a logP value of 3.569, indicating its lipophilicity, which could influence its absorption and distribution within the body . It also has a logD value of 3.5682, suggesting its distribution at physiological pH . The compound has a polar surface area of 74.644, which could impact its permeability across biological membranes .

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially have a broad range of effects at the molecular and cellular level.

特性

IUPAC Name |

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRDDIXXIBBFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2407729.png)

![1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B2407730.png)

![6-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)